

Application Notes & Protocols for HPLC Analysis of N-(2-Phenoxyacetyl)adenosine

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Compound of Interest

Compound Name: *N*-(2-Phenoxyacetyl)adenosine

Cat. No.: B12400394

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These application notes provide a comprehensive guide for the analysis of **N-(2-Phenoxyacetyl)adenosine** using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

N-(2-Phenoxyacetyl)adenosine is a derivative of adenosine, a purine nucleoside. Accurate and robust analytical methods are crucial for its quantification in various samples, including pharmaceutical formulations and biological matrices. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of nucleosides and their analogues due to its high sensitivity and resolving power.^{[1][2][3][4]} This document outlines a general RP-HPLC method that can be adapted and validated for the specific analysis of **N-(2-Phenoxyacetyl)adenosine**.

Principle of the Method

The method described is based on reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. **N-(2-Phenoxyacetyl)adenosine**, being a moderately polar compound, will be retained on the column and separated from other components in the sample matrix. The separation is achieved by optimizing the mobile phase composition. Detection is typically performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, which for adenosine derivatives is often around 260 nm.^[1]

Experimental Protocols

- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Solvent delivery pump
 - Autosampler
 - Column oven
 - UV-Vis or Diode Array Detector (DAD)
 - Analytical balance
 - pH meter
 - Sonicator
 - Vortex mixer
 - Centrifuge
 - Syringe filters (0.22 μm or 0.45 μm)
- Chemicals and Reagents:
 - **N-(2-Phenoxyacetyl)adenosine** reference standard
 - Acetonitrile (ACN), HPLC grade
 - Methanol, HPLC grade
 - Water, HPLC grade or deionized water
 - Formic acid, analytical grade
 - Ammonium acetate, analytical grade

The following table summarizes a typical starting point for the HPLC analysis of adenosine derivatives, which can be optimized for **N-(2-Phenoxyacetyl)adenosine**.

| Parameter | Recommended Condition |
|----------------------|-------------------------------------------------------------------------|
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.0 mL/min ^[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 - 35 °C |
| Detection Wavelength | 260 nm ^[1] |

For a starting point with an isocratic elution, a mixture of Mobile Phase A and B (e.g., 80:20 v/v) can be used and adjusted to achieve optimal retention and peak shape. For gradient elution, a typical gradient might run from 10% B to 90% B over 15-20 minutes.

- **Standard Stock Solution** (e.g., 1 mg/mL): Accurately weigh about 10 mg of **N-(2-Phenoxyacetyl)adenosine** reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Sonicate if necessary to ensure complete dissolution.
- **Working Standard Solutions**: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1 - 100 µg/mL).
- **Sample Preparation**: The sample preparation will depend on the matrix.
 - **For Pharmaceutical Formulations**: Dissolve the formulation in a suitable solvent, sonicate, and centrifuge or filter to remove any undissolved excipients. Dilute the clear supernatant to a concentration within the calibration range.

- For Biological Samples (e.g., plasma, tissue homogenates): Protein precipitation is a common first step. Add a precipitating agent like acetonitrile or methanol (typically 2-3 volumes) to the sample, vortex, and centrifuge at high speed (e.g., >10,000 x g) to pellet the proteins.^[5] The supernatant can then be evaporated to dryness and reconstituted in the mobile phase before injection.^{[5][6]}

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

| Validation Parameter | Description | Acceptance Criteria (Typical) |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison with a blank matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | $R^2 > 0.99$ for the calibration curve. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | $RSD < 2\%$ for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with | Signal-to-noise ratio of 10:1. |

suitable precision and accuracy.[1]

| | | |
|------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |
|------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|

A summary of typical validation results for related adenosine compounds is presented below.

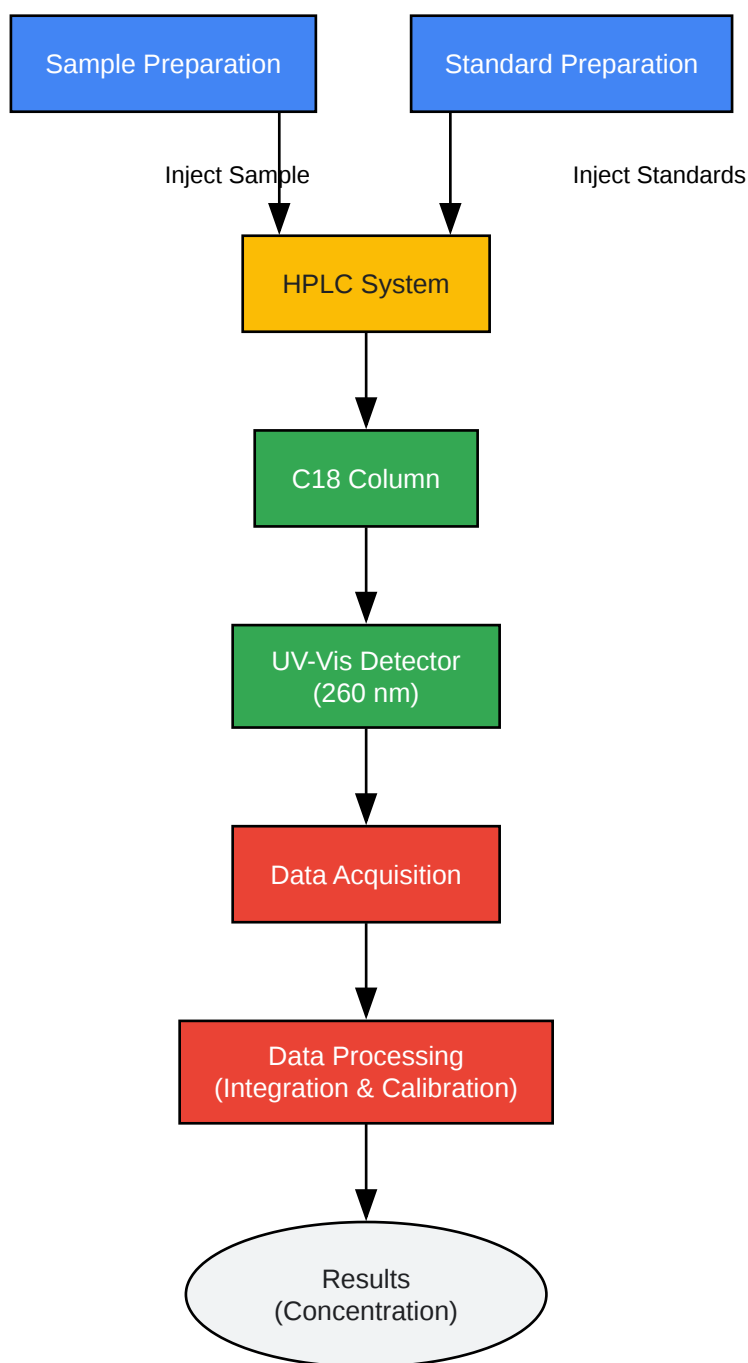
| Parameter | Adenine Analysis[7] | Hypoxanthine Analysis[7] |
|--------------------------|---------------------|--------------------------|
| Linearity (R^2) | > 0.990 | > 0.990 |
| LOD ($\mu\text{g/mL}$) | 0.72 | 0.69 |
| LOQ ($\mu\text{g/mL}$) | 2.39 | 2.30 |
| Accuracy (Recovery %) | 79.33 - 90.37% | 66.75 - 100.15% |
| Precision (RSD %) | 3.46 - 5.19% | 2.22 - 3.15% |

Data Presentation and Analysis

- Calibration Curve: Plot the peak area of the standard injections versus the corresponding concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Quantification: Use the calibration curve to determine the concentration of **N-(2-Phenoxyacetyl)adenosine** in the samples based on their measured peak areas.

Visualization of Experimental Workflow

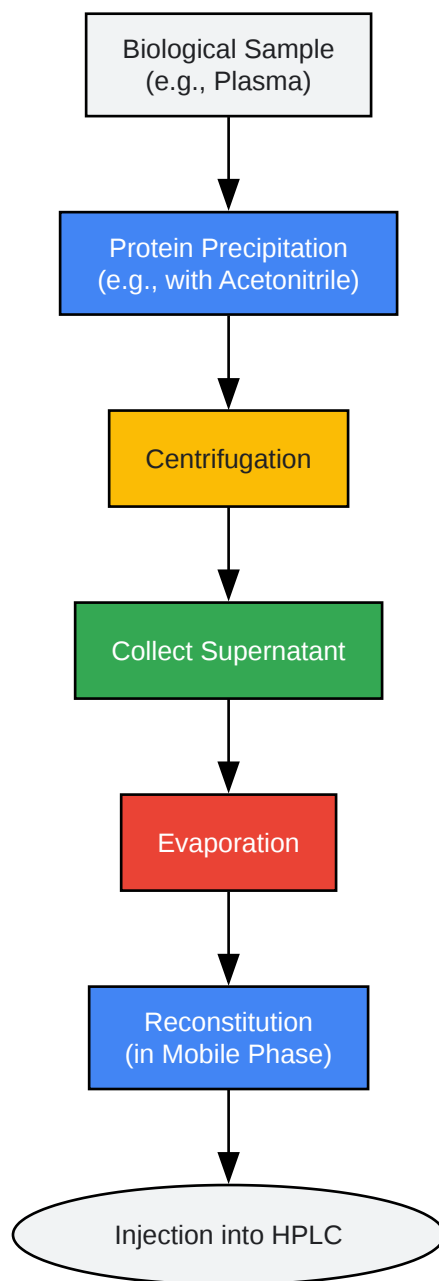
The following diagram illustrates the general workflow for the HPLC analysis of **N-(2-Phenoxyacetyl)adenosine**.



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Caption: General workflow for HPLC analysis.

The following diagram illustrates a typical sample preparation workflow for biological samples.



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Caption: Biological sample preparation workflow.

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